molecular formula C7H8O4S B1314858 3-Methoxybenzenesulfonic acid CAS No. 34256-01-4

3-Methoxybenzenesulfonic acid

Cat. No.: B1314858
CAS No.: 34256-01-4
M. Wt: 188.2 g/mol
InChI Key: CDZWHCZLBLCDFR-UHFFFAOYSA-N
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Description

3-Methoxybenzenesulfonic acid: is an organic compound with the molecular formula C7H8O4S . It is a derivative of benzenesulfonic acid where a methoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Scientific Research Applications

Chemistry: 3-Methoxybenzenesulfonic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the production of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It is employed in the synthesis of sulfonated biomolecules, which are studied for their biological activities.

Medicine: The compound is investigated for its potential therapeutic applications. Sulfonated derivatives of this compound are explored for their antimicrobial and anti-inflammatory properties.

Industry: In industrial applications, this compound is used in the production of surfactants, detergents, and catalysts. It is also utilized in the formulation of specialty chemicals and materials.

Safety and Hazards

While specific safety data for 3-Methoxybenzenesulfonic acid is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 3-Methoxybenzenesulfonic acid are not well-documented in the literature. This compound is a derivative of benzenesulfonic acid, which is known to interact with various biological targets. The specific targets of this compound remain to be identified .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small molecule, it may be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely depend on its specific interactions with biological targets .

Result of Action

Given its potential reactivity as a sulfonic acid derivative, it could potentially participate in a variety of chemical reactions within cells, but the specific effects would depend on its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzenesulfonic acid can be synthesized through the sulfonation of anisole (methoxybenzene). The process involves the reaction of anisole with sulfur trioxide or fuming sulfuric acid. The reaction typically proceeds as follows:

    Sulfonation Reaction:

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where anisole is continuously fed into the reactor along with sulfur trioxide. The reaction mixture is then cooled, and the product is purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzenesulfonic acid undergoes various chemical reactions, including:

  • Electrophilic Substitution Reactions:

      Reagents: Sulfur trioxide, fuming sulfuric acid.

      Conditions: Controlled temperature, typically below 100°C.

      Products: Sulfonated derivatives of anisole.

  • Nucleophilic Substitution Reactions:

      Reagents: Nucleophiles such as amines or alcohols.

      Conditions: Mild to moderate temperatures, often in the presence of a base.

      Products: Substituted sulfonic acid derivatives.

  • Oxidation Reactions:

      Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Aqueous or organic solvents, moderate temperatures.

      Products: Oxidized derivatives, including sulfonic acid esters.

Common Reagents and Conditions:

    Sulfur trioxide: Used for sulfonation reactions.

    Nucleophiles (amines, alcohols): Used for nucleophilic substitution.

    Oxidizing agents (potassium permanganate, hydrogen peroxide): Used for oxidation reactions.

Major Products:

    Sulfonated derivatives: Formed through electrophilic substitution.

    Substituted sulfonic acid derivatives: Formed through nucleophilic substitution.

    Oxidized derivatives: Formed through oxidation reactions.

Comparison with Similar Compounds

    4-Hydroxy-3-methoxybenzenesulfonic acid: This compound has a hydroxyl group instead of a methoxy group at the fourth position.

    3-Amino-4-methoxybenzenesulfonic acid: This compound has an amino group at the third position instead of a methoxy group.

    Benzenesulfonic acid: The parent compound without any substituents on the benzene ring.

Uniqueness: 3-Methoxybenzenesulfonic acid is unique due to the presence of the methoxy group, which imparts distinct chemical properties such as increased solubility and reactivity. This makes it a valuable compound in various chemical and industrial applications.

Properties

IUPAC Name

3-methoxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O4S/c1-11-6-3-2-4-7(5-6)12(8,9)10/h2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZWHCZLBLCDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00476302
Record name 3-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34256-01-4
Record name 3-Methoxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00476302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the chemical structure of 3-Methoxybenzenesulfonic acid derivatives in relation to their biological activity?

A: While the provided research articles don't delve into the specific mechanism of action for this compound or its derivatives, they highlight the importance of the aromatic ring and substituent groups in biological activity. [, ] For instance, one study focuses on 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, a derivative exhibiting antifungal activity against Fusarium oxysporum. [] This suggests that the presence of the allyl group, along with the hydroxyl and methoxy substituents on the benzene ring, plays a crucial role in its antifungal properties. Further research is needed to elucidate the exact interaction of these structural features with their biological targets.

Q2: The research mentions eugenol as a major component of Nyctanthes arbortristis essential oil. How does eugenol relate to this compound, and what are their comparative antimicrobial activities? **

A: Eugenol, chemically known as 4-allyl-2-methoxyphenol, shares structural similarities with this compound, both containing a methoxy group on a benzene ring. [] The research demonstrates that both eugenol and its derivative, 5-allyl-2-hydroxy-3-methoxybenzenesulfonic acid, possess antimicrobial activities. [] Specifically, eugenol exhibited potent antibacterial activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, while its derivative showed strong antifungal activity against Fusarium oxysporum. [] This highlights the potential of exploring both parent compounds and their derivatives for targeted antimicrobial applications.

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